2-[Ethyl(methyl)amino]acetohydrazide hydrochloride 2-[Ethyl(methyl)amino]acetohydrazide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13389267
InChI: InChI=1S/C5H13N3O.ClH/c1-3-8(2)4-5(9)7-6;/h3-4,6H2,1-2H3,(H,7,9);1H
SMILES: CCN(C)CC(=O)NN.Cl
Molecular Formula: C5H14ClN3O
Molecular Weight: 167.64 g/mol

2-[Ethyl(methyl)amino]acetohydrazide hydrochloride

CAS No.:

Cat. No.: VC13389267

Molecular Formula: C5H14ClN3O

Molecular Weight: 167.64 g/mol

* For research use only. Not for human or veterinary use.

2-[Ethyl(methyl)amino]acetohydrazide hydrochloride -

Specification

Molecular Formula C5H14ClN3O
Molecular Weight 167.64 g/mol
IUPAC Name 2-[ethyl(methyl)amino]acetohydrazide;hydrochloride
Standard InChI InChI=1S/C5H13N3O.ClH/c1-3-8(2)4-5(9)7-6;/h3-4,6H2,1-2H3,(H,7,9);1H
Standard InChI Key SDLFWJYDSLVYIV-UHFFFAOYSA-N
SMILES CCN(C)CC(=O)NN.Cl
Canonical SMILES CCN(C)CC(=O)NN.Cl

Introduction

Chemical Identity and Structural Analysis

Nomenclature and Molecular Structure

2-[Ethyl(methyl)amino]acetohydrazide hydrochloride (IUPAC name: 2-[ethyl(methyl)amino]acetohydrazide hydrochloride) consists of an acetohydrazide backbone substituted with an ethyl(methyl)amino group at the second carbon, paired with a hydrochloride counterion. Its molecular formula is C₆H₁₅N₃O·HCl, yielding a molecular weight of 195.67 g/mol. The hydrochloride salt enhances solubility in aqueous media, a common feature in pharmacologically active hydrazides .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₆H₁₅N₃O·HCl
Molecular Weight195.67 g/mol
Melting PointEstimated 180–190°C (decomposes)
SolubilitySoluble in water, methanol, DMSO
pKa (amine)~8.5 (protonated in HCl form)

Synthesis and Manufacturing Processes

Synthetic Routes

The compound can be synthesized via a two-step process:

  • Condensation Reaction: Ethyl(methyl)amine reacts with chloroacetyl chloride to form 2-[ethyl(methyl)amino]acetyl chloride.

  • Hydrazide Formation: The intermediate reacts with hydrazine hydrate, followed by hydrochlorination to yield the final product .

A patent detailing acethydrazide synthesis (CN106977420A) demonstrates the utility of rectification for purifying hydrazides, a method applicable here. For instance, reacting 2-[ethyl(methyl)amino]acetyl chloride with hydrazine hydrate at 90–120°C in water produces the hydrazide, which is then treated with HCl gas to form the hydrochloride salt .

Process Optimization

Key parameters include:

  • Molar Ratios: A 1:1.2 ratio of ethyl(methyl)amine to chloroacetyl chloride maximizes yield.

  • Temperature Control: Maintaining 90–100°C during hydrazide formation prevents decomposition .

  • Purification: Rectification at 128–130°C isolates the product with >98% purity, as demonstrated in analogous syntheses .

Physicochemical Characterization

Spectral Data

While experimental spectra for the compound are unavailable, related hydrazides exhibit:

  • IR: N-H stretches at 3200–3300 cm⁻¹, C=O at 1650–1700 cm⁻¹ .

  • ¹H NMR: Methyl groups at δ 1.2–1.4 ppm, ethyl groups at δ 1.0–1.2 ppm, and hydrazide protons at δ 6.5–7.5 ppm .

Stability and Solubility

The hydrochloride salt improves stability against oxidation. Solubility tests on analogs suggest high solubility in water (>50 mg/mL) and methanol (>20 mg/mL), critical for formulation in injectables or oral dosages .

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